(4S,4'S,5R,5'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound with a unique cyclobutane core structure. This compound is of interest due to its potential applications in asymmetric synthesis and its ability to form stable complexes with various metal ions. The presence of oxazole rings and phenyl groups contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: The cyclobutane core can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of Oxazole Rings: The oxazole rings can be introduced via a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the phenyl groups or the oxazole rings, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl groups or oxazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles under conditions such as acidic or basic catalysis.
Major Products:
Oxidation Products: Oxazole N-oxides and other oxidized derivatives.
Reduction Products: Reduced phenyl groups or oxazole rings.
Substitution Products: Compounds with substituted phenyl groups or oxazole rings.
Chemistry:
Asymmetric Synthesis: The chiral nature of the compound makes it useful as a chiral ligand or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Metal Complexation: The compound can form stable complexes with various metal ions, which can be used in catalysis or as materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe to study biological processes involving metal ions or chiral interactions.
Industry:
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: Its ability to form metal complexes can be exploited in industrial catalytic processes, improving efficiency and selectivity.
Mechanism of Action
The mechanism of action of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as metal ions or biological molecules. The compound’s chiral nature allows it to selectively bind to specific enantiomers of target molecules, influencing their reactivity or biological activity. The oxazole rings and phenyl groups contribute to its binding affinity and stability, enabling it to form stable complexes or interact with biological targets effectively.
Comparison with Similar Compounds
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure with thiazole rings instead of oxazole rings.
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydropyrazole): Similar structure with pyrazole rings instead of oxazole rings.
Uniqueness: The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its combination of a cyclobutane core with oxazole rings and phenyl groups. This combination imparts specific chemical and physical properties, such as stability, reactivity, and the ability to form stable complexes with metal ions. The chiral nature of the compound further enhances its utility in asymmetric synthesis and biological applications.
Properties
Molecular Formula |
C34H30N2O2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O2/c1-5-14-24(15-6-1)28-30(26-18-9-3-10-19-26)37-32(35-28)34(22-13-23-34)33-36-29(25-16-7-2-8-17-25)31(38-33)27-20-11-4-12-21-27/h1-12,14-21,28-31H,13,22-23H2/t28-,29-,30+,31+/m0/s1 |
InChI Key |
LOSDBPFBRSDLIL-SYQUUIDJSA-N |
Isomeric SMILES |
C1CC(C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.